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Compound of Interest

Compound Name: 1-Octyl-1H-pyrazol-4-amine

CAS No.: 1152512-28-1

Cat. No.: B6353181

Get Quote

This guide provides a comprehensive overview of the expected spectroscopic data for 1-Octyl-
1H-pyrazol-4-amine, a molecule of interest for researchers in drug development and medicinal

chemistry. Due to the limited availability of published experimental data for this specific

compound, this document synthesizes information from structurally related analogs and

established spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a

valuable resource for the identification, characterization, and quality control of 1-Octyl-1H-
pyrazol-4-amine and similar N-alkylated aminopyrazoles.

Molecular Structure and Spectroscopic Overview
1-Octyl-1H-pyrazol-4-amine possesses a unique combination of a hydrophobic octyl chain, a

heterocyclic pyrazole ring, and a nucleophilic primary amine. Each of these structural motifs will

give rise to characteristic signals in their respective spectroscopic analyses. Understanding

these individual contributions is key to the unambiguous structural elucidation of the molecule.

Caption: Molecular structure of 1-Octyl-1H-pyrazol-4-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-Octyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR will provide distinct and

interpretable signals for the pyrazole ring, the octyl chain, and the amine group.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons

on the pyrazole ring, the aliphatic protons of the octyl chain, and the protons of the primary

amine. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Pyrazole H-3 ~7.5 - 7.7 Singlet 1H

Pyrazole H-5 ~7.3 - 7.5 Singlet 1H

Amine (-NH₂) ~3.0 - 5.0 (broad) Singlet 2H

N-CH₂ (Octyl) ~3.8 - 4.1 Triplet 2H

N-CH₂-CH₂ (Octyl) ~1.7 - 1.9 Multiplet 2H

-(CH₂)₅- (Octyl) ~1.2 - 1.4 Multiplet 10H

-CH₃ (Octyl) ~0.8 - 0.9 Triplet 3H

Rationale: The pyrazole protons (H-3 and H-5) are expected to appear in the aromatic region

as singlets due to the absence of adjacent protons[1]. The protons of the methylene group

attached to the pyrazole nitrogen (N-CH₂) will be deshielded and appear as a triplet. The

amine protons will likely be a broad singlet, and its chemical shift can be solvent-dependent.

The remaining protons of the octyl chain will appear in the aliphatic region, with the terminal

methyl group showing a characteristic triplet[2].

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and

their chemical environment.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b6353181/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-octyl-1h-pyrazol-4-amine-a-technical-guide
https://www.smolecule.com/products/s11301628
https://pubchemlite.lcsb.uni.lu/e/compound/56621500
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6353181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (ppm)

Pyrazole C-4 ~135 - 140

Pyrazole C-3 ~125 - 130

Pyrazole C-5 ~115 - 120

N-CH₂ (Octyl) ~50 - 55

N-CH₂-CH₂ (Octyl) ~30 - 35

-(CH₂)₅- (Octyl) ~22 - 32

-CH₃ (Octyl) ~14

Rationale: The carbon atoms of the pyrazole ring will resonate in the downfield region

characteristic of aromatic and heteroaromatic carbons[3]. The carbon of the methylene group

attached to the nitrogen will be deshielded. The carbons of the octyl chain will appear in the

typical aliphatic region, with the terminal methyl carbon being the most upfield[4][5].

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation:

Weigh approximately 5-10 mg of 1-Octyl-1H-pyrazol-4-amine for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Cap the NMR tube securely.

Data Acquisition:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-Octyl-1H-pyrazol-4-amine is expected to show characteristic

absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl chain and the

pyrazole ring, and the C=C and C=N bonds of the pyrazole ring.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

N-H Stretch (Amine) 3300 - 3500 Medium, two bands

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

N-H Bend (Amine) 1580 - 1650 Medium to Strong

C=C, C=N Stretch (Pyrazole) 1400 - 1600 Medium

C-N Stretch 1250 - 1350 Medium

Rationale: Primary amines typically show two N-H stretching bands corresponding to

symmetric and asymmetric vibrations[2][6]. The aliphatic C-H stretches from the octyl group

will be prominent. The N-H bending vibration is also a key diagnostic peak for primary

amines. The pyrazole ring will exhibit characteristic C=C and C=N stretching absorptions[6].

Experimental Protocol for FTIR Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum. The

typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹[7][8].

Sample Preparation Data Acquisition

Clean ATR Crystal Apply Sample to Crystal Apply Pressure Collect Background Spectrum Collect Sample Spectrum Ratio Sample to Background Final_SpectrumFinal IR Spectrum

Click to download full resolution via product page

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity. For 1-Octyl-1H-pyrazol-4-amine,

a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the

molecular ion.

Predicted Mass Spectrum
Molecular Ion (M⁺): The expected exact mass of 1-Octyl-1H-pyrazol-4-amine (C₁₁H₂₁N₃) is

approximately 195.1735 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 196.1813
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would be the most prominent peak in the full scan spectrum[9].

Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation

patterns. Key fragmentation pathways would likely involve:

Loss of the octyl chain via cleavage of the N-C bond.

Fragmentation within the octyl chain, leading to a series of losses of alkyl fragments.

Cleavage of the pyrazole ring, which commonly involves the loss of N₂ or HCN.

[M+H]⁺
m/z 196.1813

Loss of Octyl Radical
- C₈H₁₇•

Loss of N₂

- N₂

[C₃H₄N₃]⁺
m/z 82.0405

[C₁₁H₂₁]⁺
m/z 153.1643

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Octyl-1H-pyrazol-4-amine in MS/MS.

Experimental Protocol for ESI-MS
Sample Preparation:

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol

or acetonitrile. The solvent should be compatible with mass spectrometry (e.g., volatile and

able to support ionization).

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Apply a high voltage to the ESI needle to generate an electrospray.

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/figure/1H-NMR-spectrum-of-N-1H-pyrazol-1-ylmethylthiazol-2-amine-7_fig3_344728757
https://www.benchchem.com/product/b6353181/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-1-octyl-1h-pyrazol-4-amine-a-technical-guide
https://www.benchchem.com/product/b6353181/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-octyl-1h-pyrazol-4-amine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6353181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Select the [M+H]⁺ ion for fragmentation and acquire a product ion scan (MS/MS) to observe

the fragmentation pattern. This is typically achieved through collision-induced dissociation

(CID) in the collision cell of the mass spectrometer.

Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry

data for 1-Octyl-1H-pyrazol-4-amine. While based on sound spectroscopic principles and data

from closely related compounds, experimental verification is essential for definitive structural

confirmation. The provided protocols offer a standardized approach for obtaining high-quality

spectroscopic data for this and similar molecules, aiding researchers in their synthetic and

analytical endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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